molecular formula C17H24N2O3 B12263900 4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12263900
M. Wt: 304.4 g/mol
InChI Key: FTSFNZORQWSTDT-UHFFFAOYSA-N
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Description

4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that features a morpholine ring substituted with a 3-methylphenylmethyl group and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the reaction of 3-methylbenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then reacted with morpholine-4-carbonyl chloride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • (4-Bromo-3-methylphenyl)(morpholino)methanone

Uniqueness

This compound is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

[4-[(3-methylphenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H24N2O3/c1-14-3-2-4-15(11-14)12-18-5-10-22-16(13-18)17(20)19-6-8-21-9-7-19/h2-4,11,16H,5-10,12-13H2,1H3

InChI Key

FTSFNZORQWSTDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCOC(C2)C(=O)N3CCOCC3

Origin of Product

United States

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